Benzamide, N-((3-methylbenzoyl)oxy)-N-(phenylmethoxy)-
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Overview
Description
Benzamide, N-((3-methylbenzoyl)oxy)-N-(phenylmethoxy)- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((3-methylbenzoyl)oxy)-N-(phenylmethoxy)- typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the 3-Methylbenzoyl Group: This step involves the acylation of the benzamide core using 3-methylbenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Phenylmethoxy Group: The final step is the etherification of the benzamide with phenylmethanol using a suitable catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzamide derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use as a precursor in the manufacture of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action for Benzamide, N-((3-methylbenzoyl)oxy)-N-(phenylmethoxy)- would depend on its specific interactions with biological targets. Typically, benzamide derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The parent compound, used widely in medicinal chemistry.
N-Methylbenzamide: A derivative with a methyl group attached to the nitrogen.
N-Phenylbenzamide: A derivative with a phenyl group attached to the nitrogen.
Uniqueness
Benzamide, N-((3-methylbenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the presence of both 3-methylbenzoyl and phenylmethoxy groups, which may confer distinct chemical and biological properties compared to simpler benzamide derivatives.
Properties
CAS No. |
357204-49-0 |
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Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[benzoyl(phenylmethoxy)amino] 3-methylbenzoate |
InChI |
InChI=1S/C22H19NO4/c1-17-9-8-14-20(15-17)22(25)27-23(21(24)19-12-6-3-7-13-19)26-16-18-10-4-2-5-11-18/h2-15H,16H2,1H3 |
InChI Key |
QWFWOIKZKXXQHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON(C(=O)C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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